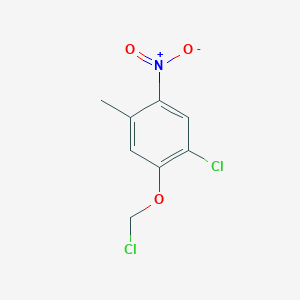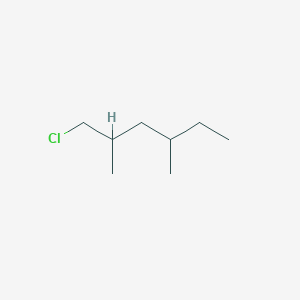
1-Chloro-2,4-dimethylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2,4-dimethylhexane is an organic compound with the molecular formula C8H17Cl. It is a chlorinated hydrocarbon, specifically an alkyl halide, characterized by the presence of a chlorine atom attached to a carbon chain that includes two methyl groups. This compound is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-dimethylhexane can be synthesized through the chlorination of 2,4-dimethylhexane. This process typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions must be carefully controlled to ensure the selective chlorination at the desired position on the carbon chain.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques, such as the use of specialized chlorination reagents like Vilsmeier salt. This method can increase the yield and selectivity of the desired product while minimizing the formation of unwanted isomers .
化学反応の分析
Types of Reactions: 1-Chloro-2,4-dimethylhexane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Elimination Reactions (E1 and E2): Under basic conditions, this compound can undergo elimination reactions to form alkenes. This process involves the removal of a hydrogen atom and the chlorine atom, resulting in the formation of a double bond.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like water or alcohol.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are typically used in solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products:
Substitution Reactions: The major products are alcohols or ethers, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes, such as 2,4-dimethylhex-1-ene or 2,4-dimethylhex-2-ene.
科学的研究の応用
1-Chloro-2,4-dimethylhexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and elimination mechanisms.
Biology and Medicine: While specific applications in biology and medicine are less common, alkyl halides like this compound can be used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-chloro-2,4-dimethylhexane in chemical reactions involves the cleavage of the carbon-chlorine bond. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, the chlorine atom and a hydrogen atom are removed to form a double bond. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
類似化合物との比較
- 1-Chloro-2-methylhexane
- 1-Chloro-3,3-dimethylhexane
- 1-Chloro-2,4-dimethylpentane
Comparison: 1-Chloro-2,4-dimethylhexane is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. Compared to other similar compounds, it may exhibit different selectivity and yield in substitution and elimination reactions, making it a valuable compound for specific synthetic applications .
特性
分子式 |
C8H17Cl |
|---|---|
分子量 |
148.67 g/mol |
IUPAC名 |
1-chloro-2,4-dimethylhexane |
InChI |
InChI=1S/C8H17Cl/c1-4-7(2)5-8(3)6-9/h7-8H,4-6H2,1-3H3 |
InChIキー |
JITBKZDTAFHRRF-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CC(C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-(Aminomethyl)-2-furyl]benzamide](/img/structure/B13171547.png)
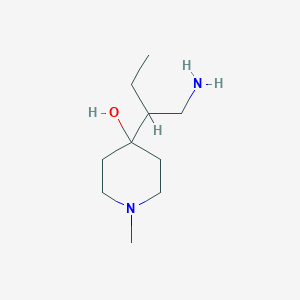

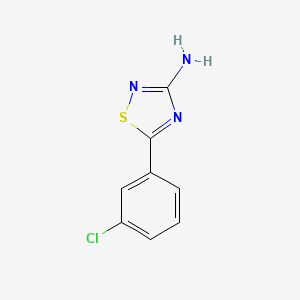

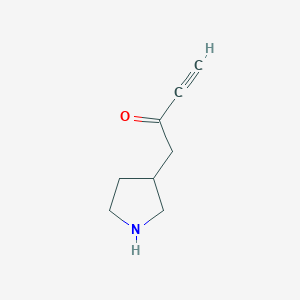



![2-Oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13171604.png)

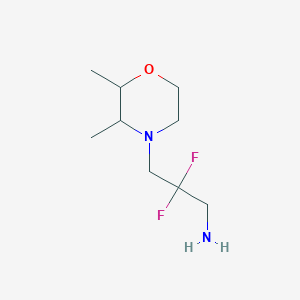
![2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13171617.png)
